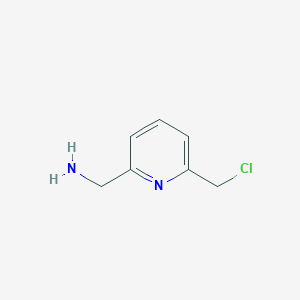

(6-(Chloromethyl)pyridin-2-yl)methanamine

Description

Contextualizing the Pyridine (B92270) Ring System in Synthetic Endeavors

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. This substitution imparts distinct electronic properties to the ring system, rendering it more electron-deficient than benzene. Consequently, pyridine and its derivatives exhibit unique reactivity, making them invaluable in a wide range of chemical transformations. The pyridine motif is a ubiquitous structural feature in numerous natural products, including alkaloids, vitamins, and coenzymes. lifechemicals.com Its presence is also extensive in synthetic pharmaceuticals and agrochemicals, underscoring its significance in the life sciences. lifechemicals.comnih.gov

The incorporation of a pyridine scaffold into a molecule can significantly influence its physicochemical properties, such as basicity, water solubility, and hydrogen bond-forming capacity. rsc.orgresearchgate.net These characteristics are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org As a result, the pyridine ring is found in a substantial number of FDA-approved drugs, where it contributes to their therapeutic efficacy. nih.govnih.gov The versatility of the pyridine system allows for a wide array of functionalization patterns, providing chemists with a powerful tool for the design and synthesis of complex molecular architectures. nih.gov

Table 1: Comparison of Physicochemical Properties of Pyridine and Benzene

| Property | Pyridine | Benzene |

|---|---|---|

| Molecular Formula | C₅H₅N | C₆H₆ |

| Molar Mass | 79.10 g/mol | 78.11 g/mol |

| Boiling Point | 115 °C | 80.1 °C |

| Melting Point | -41.6 °C | 5.5 °C |

| Dipole Moment | 2.2 D | 0 D |

| Aromaticity | Aromatic | Aromatic |

Significance of Multifunctional Chloromethyl Pyridine Derivatives as Synthetic Precursors

Chloromethyl pyridine derivatives are a class of synthetic intermediates characterized by the presence of a chloromethyl group attached to the pyridine ring. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles. mdpi.com The position of the chloromethyl group on the pyridine ring, as well as the presence of other substituents, can modulate its reactivity and provide regiochemical control in subsequent transformations.

Multifunctional chloromethyl pyridine derivatives, which possess at least one other reactive site, are particularly valuable as synthetic precursors. These compounds serve as versatile platforms for the construction of more complex molecules through sequential or one-pot reactions. The interplay between the different functional groups can be exploited to achieve synthetic outcomes that would be difficult to access through other means. For instance, the presence of a nucleophilic group alongside the electrophilic chloromethyl group can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. The strategic placement of functional groups on the pyridine scaffold is a key aspect of modern synthetic design, enabling the efficient assembly of molecules with desired properties and functions. mdpi.com

Overview of Research Trajectories for "(6-(Chloromethyl)pyridin-2-yl)methanamine"

While specific research on "this compound" is not extensively documented in the current literature, its chemical structure suggests several promising research trajectories. This bifunctional molecule possesses both a nucleophilic aminomethyl group and an electrophilic chloromethyl group at the 2 and 6 positions of the pyridine ring. This unique arrangement of reactive sites opens up a range of possibilities for its application as a synthetic building block.

One potential research avenue is in the synthesis of macrocyclic ligands. The presence of both a nucleophilic and an electrophilic center on the same molecule allows for self-condensation reactions or reactions with other complementary bifunctional molecules to form macrocycles. The resulting pyridine-containing macrocycles could be investigated for their ability to coordinate with various metal ions, leading to the development of new catalysts, sensors, or imaging agents.

Another promising area of investigation is in the field of medicinal chemistry. The 2,6-disubstituted pyridine scaffold is a common motif in pharmacologically active compounds. nih.gov The aminomethyl and chloromethyl groups of "this compound" can be independently modified to generate a library of derivatives for biological screening. For example, the aminomethyl group can be acylated or alkylated, while the chloromethyl group can be displaced by various nucleophiles to introduce diverse side chains. This approach could lead to the discovery of novel compounds with therapeutic potential.

Furthermore, "this compound" could serve as a monomer in polymerization reactions. The bifunctional nature of the molecule could be exploited to create novel polymers with pyridine units incorporated into the polymer backbone. These materials could exhibit interesting electronic, optical, or thermal properties.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Type | Potential Product |

|---|---|---|

| -CH₂Cl (Chloromethyl) | Nucleophilic Substitution (e.g., R₂NH, ROH, RSH) | Substituted methylpyridine derivative |

| -CH₂NH₂ (Aminomethyl) | Acylation (e.g., Acyl chloride, Anhydride) | Amide derivative |

| -CH₂NH₂ (Aminomethyl) | Alkylation (e.g., Alkyl halide) | Secondary or tertiary amine derivative |

| Both | Intramolecular cyclization (under appropriate conditions) | Bicyclic pyridine derivative |

| Both | Polymerization (with a suitable co-monomer) | Pyridine-containing polymer |

Scope and Academic Relevance of Detailed Chemical Investigations

A detailed chemical investigation of "this compound" is of significant academic relevance due to its potential as a versatile and valuable building block in organic synthesis. The systematic study of its reactivity would provide a deeper understanding of the interplay between the nucleophilic aminomethyl and electrophilic chloromethyl groups within the electron-deficient pyridine system. This knowledge would be instrumental in designing efficient synthetic routes to a wide range of novel compounds.

The exploration of the synthetic utility of "this compound" could lead to the development of new methodologies for the construction of complex molecular architectures. Its application in the synthesis of ligands, medicinal scaffolds, and functional materials would contribute to advancements in coordination chemistry, drug discovery, and materials science. Furthermore, the availability of a reliable and scalable synthesis of this compound would make it an attractive tool for academic and industrial researchers alike.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

[6-(chloromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C7H9ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,9H2 |

InChI Key |

AIKHOGHKYONLCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CN |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 Chloromethyl Pyridin 2 Yl Methanamine

Strategies for the Construction of the Pyridine (B92270) Core Incorporating Chloromethyl and Aminomethyl Functionalities

The construction of the disubstituted pyridine core is central to the synthesis of (6-(Chloromethyl)pyridin-2-yl)methanamine. Strategies typically begin with a commercially available pyridine derivative, which is then elaborated through a series of functional group interconversions and substitutions. The choice of starting material and the sequence of reactions are critical to achieving the target molecule efficiently.

Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of synthesizing the target molecule, this approach is particularly valuable for introducing the aminomethyl group. A highly effective strategy involves the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. nih.govresearchgate.net This process typically uses a ketone precursor, which reacts with a nitrogen source in the presence of a reducing agent to form the desired primary amine.

One advanced protocol employs ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, under hydrogen pressure. nih.govresearchgate.net This method is notable for its high enantioselectivity, providing a pathway to chiral amines which are valuable intermediates in pharmaceutical synthesis. researchgate.net The starting material for this reaction would be 2-acetyl-6-(chloromethyl)pyridine. The reaction proceeds with excellent conversion rates and enantiomeric excess (ee) for a variety of substituents on the pyridine ring. nih.gov

Table 1: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Data derived from studies on analogous systems.

| 6-Substituent on Pyridine Ring | Catalyst System | Nitrogen Source | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Methyl | Ru/L9 | Ammonium Trifluoroacetate | Good (58-87%) | Moderate to Excellent (74->99%) |

| Bromo | Ru/L9 | Ammonium Trifluoroacetate | Good (58-87%) | Moderate to Excellent (74->99%) |

| Phenyl | Ru/L9 | Ammonium Trifluoroacetate | Good (58-87%) | Moderate to Excellent (74->99%) |

The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, such reactions are feasible and can be used to introduce key functional groups. A common strategy is the Friedel-Crafts acylation, which can install an acetyl group onto the pyridine ring. This acetyl group can subsequently be converted into the required aminomethyl functionality. google.comgoogle.com

A practical synthetic route starts with 2-methylpyridine (B31789) (2-picoline). google.com This raw material undergoes a Friedel-Crafts acylation reaction under the influence of a catalyst to yield 2-methyl-6-acetylpyridine. google.com This key intermediate possesses the necessary carbon framework. The synthesis then proceeds through two subsequent transformations: the reduction of the acetyl group to a hydroxymethyl group, followed by conversion to the aminomethyl group, and the chlorination of the original methyl group to the chloromethyl group. This multi-step pathway, where electrophilic substitution is the initial and crucial step, demonstrates a viable method for constructing the target molecule from simple precursors. google.comgoogle.com

Table 2: Multi-Step Synthesis via Electrophilic Substitution

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Methylpyridine | Acylating agent, Catalyst | 2-Methyl-6-acetylpyridine |

| 2 | Reduction | 2-Methyl-6-acetylpyridine | Reducing agent (e.g., NaBH₄) | 2-Methyl-6-(1-hydroxyethyl)pyridine |

| 3 | Conversion to Amine | 2-Methyl-6-(1-hydroxyethyl)pyridine | Amination sequence | 2-Methyl-6-(aminomethyl)pyridine* |

| 4 | Chlorination | 2-Methyl-6-(aminomethyl)pyridine* | Chlorinating agent (e.g., SOCl₂) | This compound |

\Note: The sequence of reduction/amination and chlorination may be altered for strategic reasons, such as protecting group compatibility.*

Directly introducing a chloromethyl group onto a pyridine ring via electrophilic substitution is challenging due to the ring's deactivation. A more common and effective approach is the functionalization of a pre-existing methyl group on a pyridine derivative. researchgate.net This transformation is a key step in many synthetic routes to this compound.

One established method involves the N-oxidation of the pyridine nitrogen, which activates the methyl groups at the 2- and 6-positions. The resulting pyridine-N-oxide can then be treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to convert a methyl group into a chloromethyl group. researchgate.net For example, 2-picoline-N-oxide reacts with phosphoryl chloride in the presence of triethylamine (B128534) to give 2-chloromethylpyridine with high conversion and selectivity. researchgate.net This principle can be applied to a substrate like 2-methyl-6-(aminomethyl)pyridine (with appropriate protection of the amine) or, more commonly, to a precursor like 2,6-lutidine, where one methyl group is selectively chlorinated before the other is converted to the aminomethyl function.

Table 3: Comparison of Reagents for Conversion of a Pyridine-Methyl Group to a Chloromethyl Group

| Reagent | Substrate | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Phosphoryl chloride (POCl₃) | 2-Picoline-N-oxide | With Triethylamine | High (90% conversion) | High selectivity for the 2-position. researchgate.net |

| Thionyl chloride (SOCl₂) | 2-Pyridylmethanol | Varies | Moderate to Good | Converts a hydroxymethyl group to chloromethyl. mdpi.com |

| Cyanuric chloride•DMF | 2-Bromo-6-hydroxymethylpyridine | Milder conditions | Good | Milder alternative to SOCl₂, reduces over-chlorination. mdpi.com |

| Chlorine Gas (Cl₂) | 2-Methyl pyridine | High temperature, radical conditions | High | Can lead to multiple chlorinations (e.g., trichloromethyl). google.com |

Novel and Evolving Synthetic Pathways for Enhanced Yield and Selectivity

Modern organic synthesis is continually seeking pathways that offer higher yields, greater selectivity, improved safety, and better scalability. For the preparation of complex molecules like this compound, several innovative approaches are being explored.

One area of development is the use of milder and more selective reagents to avoid the harsh conditions and hazardous materials common in traditional methods. For instance, pyrophoric reagents like n-butyllithium, often used for metal-halogen exchange on pyridine rings, can be replaced with safer alternatives such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard). mdpi.com Similarly, aggressive chlorinating agents like thionyl chloride, which can cause over-chlorination and produce toxic byproducts, are being substituted with milder systems like the cyanuric chloride•DMF adduct. mdpi.com These substitutions lead to cleaner reactions and simplify large-scale production. mdpi.com

Another significant evolution is the adoption of continuous flow chemistry. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved efficiency, consistency, and safety compared to traditional batch methods. researchgate.net The synthesis of pyridine derivatives in a flow system can reduce reaction times and minimize the formation of impurities. This technology is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions, making it a promising platform for the industrial production of this compound. researchgate.net

Table 4: Comparison of Batch vs. Continuous Flow Synthesis Conceptual comparison for pyridine derivative synthesis.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, enhanced safety. researchgate.net |

| Mixing | Often inefficient, can create hotspots | Rapid and efficient | Improved reaction efficiency and product consistency. researchgate.net |

| Scalability | Challenging, requires process redesign | Straightforward by running longer | Easier transition from lab to production scale. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk, especially with unstable intermediates. researchgate.net |

| Reaction Time | Can be lengthy (hours) | Often significantly shorter (minutes) | Increased throughput and efficiency. |

Green Chemistry Principles in the Synthesis of "this compound"

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The synthesis of pyridine derivatives is an active area for the application of these principles to create more sustainable and environmentally friendly manufacturing routes. researchgate.netnih.gov

Several green techniques can be applied to the synthesis of this compound. rasayanjournal.co.in

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while increasing product yields. nih.gov This technique is recognized as a green chemistry tool and has been successfully applied to the synthesis of various pyridine derivatives. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in MCRs are highly efficient in terms of atom economy and reduce the number of synthetic steps, minimizing waste and energy consumption. nih.gov

Use of Green Solvents and Catalysts: Traditional syntheses often rely on hazardous organic solvents. Replacing these with environmentally benign alternatives like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.netrasayanjournal.co.in Furthermore, the development of reusable and non-toxic catalysts, including biocatalysts, can replace stoichiometric reagents that generate large amounts of waste. ijarsct.co.in

Ultrasonic and Mechanical Methods: Sonication (ultrasound) and mechanical methods like ball milling can provide the energy to drive chemical reactions, often without the need for high temperatures or solvents. researchgate.netrasayanjournal.co.in

Table 5: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Technique | Principle | Potential Benefit in Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Alternative energy source | Reduced reaction time, increased yield, cleaner products. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Atom economy, step reduction | Fewer purification steps, less waste, higher efficiency. rasayanjournal.co.innih.gov |

| Green Solvents | Safer solvents | Reduced environmental impact and worker exposure. researchgate.net |

| Catalysis | Use of catalysts | Higher selectivity, milder reaction conditions, catalyst reusability. ijarsct.co.in |

| Solvent-Free Reactions | Waste prevention | Simplified workup, reduced solvent waste, clean reactions. rasayanjournal.co.in |

Chemical Reactivity and Mechanistic Studies of 6 Chloromethyl Pyridin 2 Yl Methanamine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety of "(6-(Chloromethyl)pyridin-2-yl)methanamine"

The chloromethyl group at the 6-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. Its reactivity is analogous to that of benzylic halides, which are known to readily undergo nucleophilic substitution reactions. ucalgary.cadoubtnut.com This enhanced reactivity is attributed to the ability of the adjacent pyridine ring to stabilize the transition state of the reaction.

Detailed Analysis of Leaving Group Capabilities in Substitution Processes

The chloride ion is an effective leaving group in nucleophilic substitution reactions. libretexts.org Its ability to depart is a consequence of it being the conjugate base of a strong acid, hydrochloric acid. masterorganicchemistry.com In the context of "this compound," the stability of the departing chloride anion, coupled with the electronic stabilization provided by the pyridine ring, facilitates the substitution process. The reaction can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. quora.com For primary benzylic halides like the one in the title compound, the SN2 pathway is typically favored. ucalgary.ca

The stability of the leaving group is a critical factor in determining the rate of nucleophilic substitution. Good leaving groups are weak bases, as this indicates they are stable on their own. masterorganicchemistry.com The chloride ion fits this description well.

Scope of Nucleophiles and Reaction Conditions in Derivatization

A wide array of nucleophiles can be employed to displace the chloride ion from the chloromethyl group, leading to a diverse range of derivatives. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species.

Nitrogen Nucleophiles: Primary and secondary amines readily react with "this compound" to form the corresponding substituted amines. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry.

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to generate ethers. The use of a strong base is often necessary to deprotonate the corresponding alcohol or phenol, thereby increasing its nucleophilicity.

Sulfur Nucleophiles: Thiolates are potent sulfur nucleophiles that can efficiently displace the chloride to form thioethers. These reactions are typically fast and high-yielding.

Below is an interactive data table summarizing the derivatization of "this compound" with various nucleophiles.

| Nucleophile Category | Example Nucleophile | Product Functional Group | Typical Reaction Conditions |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Substituted Amines | Polar aprotic solvent (e.g., DMF, CH3CN), often with a non-nucleophilic base |

| Oxygen Nucleophiles | Alkoxides/Phenoxides | Ethers | Strong base (e.g., NaH) in an aprotic solvent to generate the nucleophile |

| Sulfur Nucleophiles | Thiolates | Thioethers | Base (e.g., NaH, K2CO3) in a polar aprotic solvent |

Reactivity of the Aminomethyl Group in "this compound"

The primary aminomethyl group at the 2-position is a key site of reactivity, readily undergoing reactions typical of primary amines, such as reductive amination, acylation, and sulfonylation.

Reductive Amination Reactions Involving the Primary Amine Functionality

Reductive amination is a powerful method for the formation of C-N bonds, converting a primary amine into a secondary or tertiary amine. wikipedia.org The reaction proceeds through the initial formation of an imine intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. wikipedia.orgorganicchemistrytutor.com

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine. organicchemistrytutor.comchemistrysteps.com This imine is then reduced by a suitable reducing agent. A key advantage of this method is that it can be performed in a one-pot fashion. youtube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. chemistrysteps.com

The versatility of this reaction allows for the introduction of a wide range of substituents onto the aminomethyl nitrogen, depending on the choice of the aldehyde or ketone.

Acylation and Sulfonylation Reactions of the Aminomethyl Group

The lone pair of electrons on the nitrogen of the aminomethyl group makes it a competent nucleophile for reactions with acylating and sulfonylating agents.

Acylation: The reaction with acyl chlorides or anhydrides leads to the formation of amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the stable amide product. chemguide.co.ukdocbrown.info These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. youtube.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides results in the formation of sulfonamides. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.orgresearchgate.net The resulting sulfonamides are important functional groups in medicinal chemistry.

The table below provides a summary of the acylation and sulfonylation reactions of the aminomethyl group.

| Reaction Type | Reagent | Product Functional Group | General Mechanism |

| Acylation | Acyl Chloride/Anhydride | Amide | Nucleophilic Addition-Elimination |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Nucleophilic Addition-Elimination |

Electrophilic Aromatic Substitution on the Pyridine Ring of "this compound"

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation makes EAS reactions on pyridine require more forcing conditions. quimicaorganica.org The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring. wikipedia.org

In the case of "this compound," the directing effects of the two substituents must be considered. The aminomethyl group is an activating group and an ortho-, para-director, while the chloromethyl group is a deactivating group and a meta-director (relative to its own position).

Regioselectivity and Directing Effects of Substituents

The orientation of incoming electrophiles in electrophilic aromatic substitution reactions is determined by the directing effects of the existing substituents. The pyridine nitrogen atom strongly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Any electrophilic substitution that does occur is strongly directed towards the C3 and C5 positions.

In the case of this compound, we have two substituents to consider:

Aminomethyl group (-CH₂NH₂): This group is generally considered activating and ortho-, para-directing in benzene systems due to the lone pair on the nitrogen atom which can be donated to the ring system. In the pyridine context, its activating nature can help to partially offset the deactivating effect of the ring nitrogen.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating through an inductive effect.

Considering the strong deactivating nature of the pyridine nitrogen for the adjacent C2 and C6 positions, and the general preference for substitution at C3 and C5, the most likely position for electrophilic attack is the C3 or C5 position. Studies on analogous compounds, such as 2-amino-6-methylpyridine, have shown that nitration occurs preferentially at the 3-position. chemicalbook.com For 2-chloro-6-methylpyridine, nitration is also highly regioselective, favoring the 3-position due to the combined directing effects of the existing substituents. By analogy, electrophilic substitution on this compound is predicted to occur predominantly at the C3 and C5 positions, with the relative ratio depending on the specific reaction conditions and the nature of the electrophile.

Exploration of Diverse Electrophilic Reagents

The this compound molecule possesses two primary nucleophilic centers that can react with electrophilic reagents: the nitrogen of the aminomethyl group and, to a lesser extent, the nitrogen of the pyridine ring.

The primary amine of the aminomethyl group is the most reactive nucleophilic site. It readily reacts with a variety of electrophiles:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common in multi-step syntheses to temporarily mask the reactivity of this amine. smolecule.com

Alkylation: The amine can be alkylated by reaction with alkyl halides, although over-alkylation can be an issue.

Reaction with Carbonyls: It can undergo condensation reactions with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines in a process known as reductive amination. smolecule.com

The pyridine ring nitrogen is a weaker nucleophile but can be alkylated with potent electrophiles like methyl iodide or trialkyloxonium salts to form a pyridinium (B92312) salt.

The chloromethyl group itself is an electrophilic site and is susceptible to nucleophilic substitution, a reaction class outside the scope of this section.

Transition Metal-Catalyzed Transformations Involving "this compound"

Transition metal catalysis provides powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at sites that are otherwise unreactive. The molecule offers two distinct handles for such transformations: the chloromethyl group and the pyridine ring itself.

Cross-Coupling Reactions at the Pyridine Ring or Chloromethyl Site

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. The chloromethyl group of the title compound serves as an excellent electrophilic partner in these reactions, analogous to a benzylic halide.

Suzuki-Miyaura Coupling: The C-Cl bond of the chloromethyl group can readily participate in Suzuki-Miyaura coupling reactions with various aryl- or heteroarylboronic acids. This reaction facilitates the formation of a new C-C bond, linking the pyridine scaffold to other aromatic systems. While direct examples with this compound are not prominent in the literature, extensive studies on the coupling of benzylic chlorides demonstrate the feasibility and versatility of this transformation. acs.orglookchem.comnih.gov A variety of palladium catalysts and ligands can be employed to achieve high yields under relatively mild conditions.

| Benzylic Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | Phenylboronic acid | Pd(OAc)₂ / Tedicyp | K₃PO₄ | Toluene | >95 | lookchem.com |

| 4-Methoxybenzyl chloride | Phenylboronic acid | Pd(OAc)₂ / Tedicyp | K₃PO₄ | Toluene | >95 | lookchem.com |

| Benzyl chloride | 4-Methoxyphenylboronic acid | trans-PdBr(N-Succ)(PPh₃)₂ | Na₂CO₃ | THF/H₂O | 94 | acs.org |

| (3-(Bromomethyl)phenyl)isoxazole | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 75 | nih.gov |

Sonogashira and Heck Coupling: Cross-coupling reactions can also be performed on the pyridine ring, but this typically requires prior functionalization to introduce a halide (e.g., Br or I) at a specific position, most commonly C4. Once halogenated, the pyridine ring can undergo Sonogashira coupling with terminal alkynes or Heck coupling with alkenes. organic-chemistry.orgwikipedia.org For instance, Sonogashira coupling of 6-bromo-substituted pyridines with various alkynes has been shown to proceed efficiently using palladium and copper co-catalysis. soton.ac.uk

Cyclization Reactions Mediated by Metal Catalysts

The strategic placement of the aminomethyl and chloromethyl groups at the 2- and 6-positions makes this compound an ideal precursor for intramolecular cyclization to form fused heterocyclic systems. The direct, base-mediated intramolecular nucleophilic substitution would yield the 2,3-dihydro-1H-pyrrolo[3,4-b]pyridine ring system.

While this cyclization can occur without a metal, transition metal catalysts, particularly palladium complexes, can mediate and facilitate such transformations under milder conditions or through alternative mechanistic pathways. A plausible palladium-catalyzed pathway would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the chloromethyl group to form a Pd(II) intermediate.

Intramolecular Amination: The pendant aminomethyl group displaces the chloride from the palladium center in an intramolecular fashion.

Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and yielding the cyclized product, 2,3-dihydro-1H-pyrrolo[3,4-b]pyridine.

This type of palladium-catalyzed intramolecular amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov The efficiency of such a reaction would depend on the choice of palladium precursor, ligands, and reaction conditions. This approach offers a convergent and elegant route to constructing the pyrrolo[3,4-b]pyridine core, a scaffold found in various biologically active molecules. nih.gov

6 Chloromethyl Pyridin 2 Yl Methanamine As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Architectures

The dual reactivity of (6-(Chloromethyl)pyridin-2-yl)methanamine is central to its utility in synthesizing intricate organic molecules. The primary amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. Conversely, the chloromethyl group contains an electrophilic carbon atom, making it an excellent site for nucleophilic substitution reactions. This orthogonal reactivity allows chemists to strategically build molecular complexity step-by-step.

Table 1: Reactivity Profile of this compound

| Functional Group | Position | Chemical Nature | Common Reactions |

|---|---|---|---|

| Methanamine (-CH₂NH₂) | 2 | Nucleophilic | Amidation, Sulfonylation, Alkylation, Reductive Amination |

| Chloromethyl (-CH₂Cl) | 6 | Electrophilic | Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) |

Precursor for Advanced Heterocyclic Scaffolds

The pyridine (B92270) nucleus is one of the most important heteroaromatic structures in medicinal chemistry. beilstein-journals.org this compound serves as an excellent starting material for the synthesis of more complex heterocyclic systems, including fused and bridged scaffolds. The strategic positioning of the amine and chloromethyl groups allows for intramolecular cyclization reactions to form new rings fused to the pyridine core.

For example, by reacting the compound with appropriate reagents, it is possible to construct seven- or eight-membered heterocyclic rings, which are of significant interest in medicinal chemistry. Furthermore, the compound can be used to synthesize other important heterocyclic systems. Research has shown that appropriately substituted chloropyridines can serve as precursors for fused heterocyclic systems like thiazolo[5,4-b]pyridines. researchgate.net This highlights the potential of halogenated pyridine derivatives to be transformed into diverse and advanced scaffolds. The electron-withdrawing nature of the pyridine nitrogen makes the attached carbon atoms electrophilic and susceptible to nucleophilic attack, facilitating the construction of new ring systems. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Pyridine Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| Chloronitropyridine & Thioamide | One-step Cyclocondensation | Thiazolo[5,4-b]pyridine | researchgate.net |

| 1,3-Diketone & Cyanoacetamide | Guareschi–Thorpe Condensation | Substituted 2-Pyridone | beilstein-journals.org |

| Arylcycloalkenes & Trimethylsilyl azide | Nitrogen Insertion | Aryl-substituted Pyridine | nih.gov |

Building Block for Macrocyclic and Supramolecular Assemblies

The defined geometry of the 2,6-disubstituted pyridine ring is frequently exploited in the design of macrocycles and ligands for supramolecular chemistry. The pyridine unit imparts a rigid bend in the structure, which can direct the formation of specific cyclic architectures. This compound is an ideal building block for such applications. The amine and chloromethyl groups can undergo intermolecular reactions, such as alkylation, to link multiple units together into a larger ring.

This compound and its analogues are also excellent candidates for creating multidentate ligands capable of coordinating with metal ions. researchgate.net The pyridine nitrogen and the side-chain amine nitrogen can act in concert to form a stable five-membered chelate ring with a metal center. smolecule.com The synthesis of complex molecules like 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, which contains multiple coordination sites, demonstrates the utility of such pyridine-based frameworks in forming stable metal complexes. nih.gov These complexes are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonds and C-H···Cl contacts, which are crucial for the stability and structure of the final supramolecular assembly. nih.gov

Table 3: Supramolecular Interactions in Pyridine-Based Crystal Structures

| Interaction Type | Description | Example Compound |

|---|---|---|

| Metal Coordination | Pyridine and amine nitrogens bind to a metal center. | Ruthenium Nitrosyl Complexes nih.gov |

| Hydrogen Bonding | Interactions between amine protons, chloride anions, and water molecules. | 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate nih.gov |

| π–π Stacking | Interactions between the aromatic pyridine rings of adjacent molecules. | 2,6-Bis(chloromethyl)pyridine nih.gov |

Application in the Construction of Polymeric Materials

The bifunctional nature of this compound also makes it a valuable component in polymer chemistry. It can be incorporated into polymer chains to impart specific properties such as thermal stability, metal-coordinating ability, or altered solubility.

One approach involves using the molecule as a monomer in polycondensation reactions. For example, it can react with diacyl chlorides to form polyamides containing pyridine units in the backbone. Alternatively, it can be used to modify existing polymers. Research has demonstrated the chemical modification of polymers containing chloromethyl groups, such as 4-chloromethyl styrene (B11656) copolymers, with pyridine-containing molecules. derpharmachemica.com In these cases, the nucleophilic pyridine nitrogen or a side-chain amine attacks the chloromethyl group on the polymer backbone, effectively grafting the pyridine unit onto the material. derpharmachemica.com

Furthermore, pyridine-containing diamines are used to synthesize high-performance polymers like co-polyimides. researchgate.net The incorporation of rigid pyridinyl pendant groups can significantly influence the polymer's properties, leading to high thermal decomposition temperatures, elevated glass transition temperatures, and robust mechanical properties, including high Young's modulus and tensile strength. researchgate.net

Table 4: Polymerization Strategies Involving Pyridine-Containing Monomers

| Polymerization Method | Monomer Type | Resulting Polymer | Key Properties |

|---|---|---|---|

| Polycondensation | Pyridine-containing diamine and dianhydride | Aromatic Co-polyimide | High thermal stability, mechanical strength researchgate.net |

| Grafting Reaction | Pyridine-containing oxime and chloromethyl styrene copolymer | Modified Styrenic Polymer | Functionalized polymer with pyridine units derpharmachemica.com |

Derivatization Strategies and Analogue Synthesis Based on 6 Chloromethyl Pyridin 2 Yl Methanamine

Design and Synthesis of Novel Pyridine-Based Derivatives

The strategic design of novel derivatives of (6-(chloromethyl)pyridin-2-yl)methanamine leverages the inherent reactivity of its functional groups to construct a variety of compound classes. The pyridine (B92270) ring itself can undergo electrophilic substitution, allowing for the introduction of additional functional groups, though this often requires careful consideration of reaction conditions to avoid side reactions with the existing substituents. smolecule.com The primary amine and the chloromethyl group, however, are the main handles for derivatization, leading to the synthesis of amides, sulfonamides, secondary and tertiary amines, and various heterocyclic systems.

A key strategy involves the dual functionality of the molecule to create chelating agents. The pyridine nitrogen and the aminomethyl nitrogen can coordinate to metal centers, forming stable complexes. This property is exploited in the design of ligands for catalysis and bioinorganic chemistry. smolecule.com

| Derivative Class | Synthetic Approach | Key Reagents |

| Amides | Acylation of the aminomethyl group | Acyl chlorides, Anhydrides |

| Secondary/Tertiary Amines | Alkylation of the aminomethyl group | Alkyl halides |

| Thioethers | Nucleophilic substitution at the chloromethyl group | Thiols |

| Fused Heterocycles | Intramolecular cyclization following derivatization | Various |

Functionalization at the Chloromethyl Group for Divergent Synthesis

The chloromethyl group at the 6-position of the pyridine ring is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is a cornerstone for divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds. A wide array of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, reaction with primary or secondary amines yields N-substituted derivatives, effectively extending the side chain at the 6-position. A patent describes the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine through the reaction of 2-chloro-5-chloromethylpyridine with methylamine, demonstrating the industrial applicability of this type of transformation. google.com Similarly, thiols can be used to introduce sulfur-containing moieties, leading to the formation of thioethers. While not starting from the exact target compound, the synthesis of thienylpyridyl and thioether-containing acetamides showcases the general strategy of reacting a chloromethylpyridine with a thiol. mdpi.com Alkoxides can also serve as nucleophiles to form ether linkages.

| Nucleophile | Product Functional Group | Example Product |

| Primary/Secondary Amines | Secondary/Tertiary Amine | N-Methyl-N-((6-(chloromethyl)pyridin-2-yl)methyl)amine |

| Thiols | Thioether | (6-(Chloromethyl)pyridin-2-yl)methyl phenyl sulfide |

| Alkoxides | Ether | (6-(Chloromethyl)pyridin-2-yl)methoxymethylbenzene |

| Azide Ion | Azide | 2-(Azidomethyl)-6-(chloromethyl)pyridine |

Modification of the Aminomethyl Group for Enhanced Reactivity

The aminomethyl group provides a nucleophilic center that can be readily modified through various reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications not only introduce new functional groups but can also serve to protect the amine during subsequent reactions at the chloromethyl site. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the aminomethyl moiety in multi-step syntheses. smolecule.com

Acylation of the aminomethyl group with acyl chlorides or anhydrides leads to the formation of stable amide derivatives. This is a common strategy in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding with biological targets. Alkylation with alkyl halides can be used to synthesize secondary and tertiary amines. For example, the synthesis of bis(2-pyridylmethyl)amine derivatives highlights the potential for creating more complex ligand structures through N-alkylation. nih.gov

Reaction with aldehydes or ketones results in the formation of imines (Schiff bases), which can be stable products themselves or can be reduced in situ (reductive amination) to afford secondary amines. smolecule.com This reaction is particularly useful for introducing a wide variety of substituents onto the nitrogen atom.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Chlorides / Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes / Ketones | Imine |

| Urea Formation | Isocyanates | Urea |

Strategic Multi-Step Synthesis of Complex Analogues

This compound is a valuable starting material for the multi-step synthesis of more complex molecules, including bioactive compounds and macrocycles. The orthogonal reactivity of its two functional groups allows for a stepwise and controlled construction of the target molecule.

One common synthetic strategy involves first protecting or modifying the aminomethyl group, followed by a nucleophilic substitution reaction at the chloromethyl position. Subsequently, the protecting group on the amine can be removed, and further derivatization can be carried out. This approach allows for the independent manipulation of both reactive sites. smolecule.com

An example of a multi-step synthesis leading to bioactive derivatives involves the reaction of a related compound, 2-chloro-5-(chloromethyl)pyridine, with hydrazine (B178648) to form an intermediate, which is then reacted with various aromatic aldehydes to produce hydrazone compounds with potential antimicrobial and anti-malarial effects. researchgate.netasianpubs.org This strategy could be adapted to this compound, where the aminomethyl group would first be protected.

The synthesis of macrocycles is another area where this compound can be utilized. By reacting the bifunctional this compound with another molecule containing two complementary reactive groups, macrocyclization can be achieved. For example, reaction with a dicarboxylic acid dichloride could lead to the formation of a macrocyclic diamide. While specific examples starting from the title compound are not prevalent in the literature, general methods for macrocycle synthesis often rely on such bifunctional building blocks. nih.govmdpi.com

A potential multi-step pathway to a complex analogue could be envisioned as follows:

Protection: React this compound with di-tert-butyl dicarbonate (B1257347) to protect the amine as a Boc-carbamate.

Nucleophilic Substitution: React the Boc-protected intermediate with a desired nucleophile, for example, the sodium salt of a substituted phenol, to form an ether linkage.

Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid, to reveal the free amine.

Final Derivatization: Acylate the newly freed amine with a complex carboxylic acid to yield the final target molecule.

This strategic approach allows for the controlled and sequential introduction of different molecular fragments, leading to the synthesis of complex and diverse chemical entities.

Advanced Characterization Methodologies for 6 Chloromethyl Pyridin 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "(6-(Chloromethyl)pyridin-2-yl)methanamine". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular structure. The primary methods used are ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) techniques for more complex derivatives.

The methodology involves dissolving the sample in a deuterated solvent and placing it in a strong magnetic field. The resulting spectrum displays signals (resonances) corresponding to each unique nucleus. The chemical shift (δ) of a signal indicates the electronic environment of the nucleus. For instance, protons on the pyridine (B92270) ring will resonate in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the chloromethyl (-CH₂Cl) and methanamine (-CH₂NH₂) groups will appear in the aliphatic region. The integration of ¹H NMR signals reveals the relative number of protons corresponding to each signal.

Spin-spin coupling, observed as splitting of signals, provides information about adjacent non-equivalent nuclei. This allows for the determination of the connectivity of different fragments within the molecule. For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | C3-H, C4-H, C5-H | 7.0 - 8.0 | 120 - 140 |

| Pyridine Ring | C2, C6 | - | 150 - 160 |

| Methanamine | -CH₂- | 3.8 - 4.2 | 45 - 55 |

| Methanamine | -NH₂ | 1.5 - 2.5 (variable) | - |

| Chloromethyl | -CH₂- | 4.5 - 4.9 | 40 - 50 |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and valuable structural information through its fragmentation patterns. It is essential for both confirming the identity of "this compound" and assessing its purity. pharmafocusamerica.comalwsci.com

For identification, a sample is ionized, and the resulting molecular ion's mass is measured with high precision. The presence of a chlorine atom in the molecule is readily confirmed by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks in the mass spectrum, one for the molecular ion containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher (M+2) for the ion containing ³⁷Cl.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. The molecular ion is induced to break apart into smaller, charged fragments. The masses of these fragments correspond to specific substructures of the molecule. For "this compound", characteristic fragmentation pathways would include the loss of the chloromethyl group or cleavage of the aminomethyl side chain. These fragmentation patterns serve as a molecular fingerprint.

MS is also highly sensitive for purity assessment, capable of detecting and identifying trace-level impurities and degradation products that may be present in the sample. pharmafocusamerica.comthermofisher.comsepscience.com Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are routinely used to separate impurities from the main compound before their detection and quantification. thermofisher.com

Table 2: Expected Mass Spectrometry Data for this compound (C₇H₉ClN₂)

| Ion | Formula | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Notes |

| Molecular Ion [M]⁺ | [C₇H₉ClN₂]⁺ | 156.05 | 158.05 | Isotopic pattern with ~3:1 intensity ratio confirms one chlorine atom. |

| Fragment [M-Cl]⁺ | [C₇H₉N₂]⁺ | 121.08 | - | Loss of chlorine radical. |

| Fragment [M-CH₂Cl]⁺ | [C₆H₇N₂]⁺ | 107.06 | - | Loss of chloromethyl radical. |

| Fragment [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.05 | - | Pyridyl fragment after side-chain cleavage. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For "this compound" and its derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This method is the gold standard for establishing absolute stereochemistry in chiral derivatives.

The methodology requires growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

The resulting crystal structure reveals the conformation of the molecule in the solid state, showing, for example, the orientation of the chloromethyl and aminomethyl groups relative to the pyridine ring. researchgate.netmdpi.com Furthermore, X-ray crystallography provides detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and the pyridine nitrogen, or weaker interactions like π–π stacking between pyridine rings. nih.gov This information is vital for understanding the solid-state properties of the material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light or a laser, it can absorb energy and transition to a higher vibrational state. The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups. nih.govresearchgate.net

For "this compound", FTIR and Raman spectroscopy can confirm the presence of key structural features:

N-H vibrations: The primary amine (-NH₂) group will show characteristic stretching bands in the 3300-3500 cm⁻¹ region and scissoring (bending) vibrations around 1600 cm⁻¹.

C-H vibrations: Aromatic C-H stretching from the pyridine ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- groups is observed just below 3000 cm⁻¹. core.ac.uk

Pyridine Ring vibrations: C=C and C=N stretching vibrations within the aromatic ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. cdnsciencepub.com

C-Cl vibration: The stretching vibration of the carbon-chlorine bond is expected to appear in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

These techniques are complementary and are often used together to obtain a more complete vibrational analysis. They are rapid, non-destructive, and provide quick confirmation of the successful synthesis or modification of the target compound. elixirpublishers.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Scissoring (Bending) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 |

| Carbon-Nitrogen (C-N) | Stretch | 1260 - 1330 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are indispensable for the separation, purification, and purity analysis of "this compound" and its derivatives. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating pyridine compounds. helixchrom.comhelixchrom.com Different modes can be used depending on the properties of the analyte and potential impurities:

Reversed-Phase (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is effective for separating compounds based on differences in hydrophobicity.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for polar compounds like aminopyridines, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. sielc.com

Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating basic compounds like pyridines. sielc.com

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Both polar and non-polar capillary columns can be used to achieve high-resolution separation of pyridine derivatives from synthetic precursors or byproducts. thermofisher.cn

Both HPLC and GC are coupled with various detectors (e.g., UV for HPLC, FID or MS for GC) to quantify the separated components, allowing for precise determination of the purity of the target compound. alwsci.com

Table 4: Summary of Chromatographic Techniques for this compound

| Technique | Stationary Phase Examples | Mobile Phase Examples | Principle of Separation | Primary Application |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water (with buffers) | Hydrophobicity | Purity analysis, purification |

| HILIC | Silica (B1680970), Amide | Acetonitrile/Aqueous Buffer | Polarity, Partitioning | Separation of polar isomers/impurities |

| Mixed-Mode HPLC | C18 with ion-exchange groups | Acetonitrile/Aqueous Buffer | Hydrophobicity and Ionic Interactions | Enhanced separation of basic compounds |

| Gas Chromatography (GC) | Polydimethylsiloxane (non-polar), Polyethylene glycol (polar) | Inert gas (He, N₂) | Volatility, Polarity | Analysis of volatile impurities, starting materials |

Computational and Theoretical Chemistry Studies of 6 Chloromethyl Pyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. gkyj-aes-20963246.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

From these calculations, key descriptors of reactivity can be obtained, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap often suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface visually identifies electron-rich regions prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack.

Interactive Table 1: Predicted Electronic Properties

This table presents hypothetical electronic properties for (6-(Chloromethyl)pyridin-2-yl)methanamine, calculated at a common level of theory (e.g., B3LYP/6-31G*).

| Property | Predicted Value | Significance |

| HOMO Energy | -6.85 eV | Relates to the ionization potential and the molecule's capacity as an electron donor. |

| LUMO Energy | -0.95 eV | Relates to the electron affinity and the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap | 5.90 eV | A relatively large gap suggests good kinetic stability under standard conditions. |

| Dipole Moment | 3.1 Debye | Indicates a significant separation of charge, making the molecule polar. |

Molecular Dynamics Simulations to Model Conformational Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational flexibility. nih.govresearchgate.net For a molecule like this compound, which possesses flexible side chains, MD simulations can explore the potential energy surface to identify stable conformations and the energetic barriers between them.

The simulation tracks the trajectories of atoms over time by solving Newton's equations of motion. Analysis of these trajectories reveals the preferred orientations (dihedral angles) of the aminomethyl and chloromethyl groups relative to the pyridine (B92270) ring. Understanding the conformational landscape is vital, as the specific three-dimensional shape of the molecule can govern its interactions with other molecules, including biological receptors.

Interactive Table 2: Major Conformers and Dihedral Angles

This table outlines hypothetical low-energy conformers of this compound identified through MD simulations, highlighting the key dihedral angles that define their shapes.

| Conformer ID | Dihedral Angle (C(pyridyl)-C-CH₂-NH₂) | Dihedral Angle (C(pyridyl)-C-CH₂-Cl) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Conf-1 | ~ 65° | ~ 175° | 0.00 | 71% |

| Conf-2 | ~ -65° | ~ 175° | 0.05 | 25% |

| Conf-3 | ~ 180° | ~ -70° | 1.80 | 4% |

Prediction of Spectroscopic Parameters via Computational Methods

Computational spectroscopy is a vital tool for the interpretation and assignment of experimental spectra. aip.org By calculating spectroscopic parameters from first principles, a direct link between the molecular structure and its spectral signature can be established.

For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. Similarly, by calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend), allowing for the unambiguous assignment of bands in an experimental IR spectrum.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

This table shows illustrative NMR chemical shifts for this compound, predicted relative to a tetramethylsilane (B1202638) (TMS) standard.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-C2 | - | 160.5 |

| Pyridine-C3 | 7.45 | 121.0 |

| Pyridine-C4 | 7.90 | 138.2 |

| Pyridine-C5 | 7.35 | 119.5 |

| Pyridine-C6 | - | 155.8 |

| -CH₂-NH₂ | 4.05 | 48.1 |

| -CH₂-Cl | 4.70 | 45.3 |

Interactive Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹)

This table lists major predicted vibrational frequencies and their corresponding molecular motions.

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3450, 3360 | N-H asymmetric & symmetric stretch |

| 3080 | Aromatic C-H stretch |

| 2965, 2880 | Aliphatic C-H asymmetric & symmetric stretch |

| 1595, 1575 | Pyridine ring C=C and C=N stretching |

| 1450 | -CH₂- scissoring |

| 760 | C-Cl stretch |

Reaction Mechanism Elucidation Using Transition State Theory

Computational methods are exceptionally powerful for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants and products, key structures such as intermediates and transition states can be identified. nih.govresearchgate.net

For a molecule like this compound, which contains both a nucleophilic amine and an electrophilic chloromethyl group, a potential intramolecular reaction could be the cyclization to form a fused bicyclic system. Using transition state theory, the geometry of the high-energy transition state for such a reaction can be calculated. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A high activation energy indicates a slow reaction, while a low barrier suggests a facile process.

Interactive Table 5: Energy Profile for a Hypothetical Intramolecular Cyclization

This table provides a hypothetical energy profile for the intramolecular Sₙ2 reaction of this compound. Energies are relative to the starting material.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | N···C···Cl bond formation/breaking | +22.5 |

| Product | Fused bicyclic pyridinium (B92312) chloride | -12.0 |

The calculated profile suggests the reaction is thermodynamically favorable (exergonic) but possesses a significant kinetic barrier, implying that thermal energy would be required to initiate the transformation.

Future Research Directions and Unexplored Avenues in the Chemistry of 6 Chloromethyl Pyridin 2 Yl Methanamine

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Future research could productively focus on the development of asymmetric synthetic routes to chiral derivatives of (6-(Chloromethyl)pyridin-2-yl)methanamine. The inherent chirality that can be introduced at the methanamine's alpha-carbon or through derivatization of the pyridine (B92270) ring opens avenues for creating novel chiral ligands and catalysts.

Highly enantioselective catalytic methods for producing chiral pyridine derivatives are being actively explored. nih.govresearchgate.net For instance, the use of copper-chiral diphosphine ligand catalysts has shown great promise in the asymmetric alkylation of alkenyl pyridines. nih.govresearchgate.net A potential research direction would be to adapt such methodologies to introduce chirality to precursors of this compound or to its subsequent derivatives. The development of chiral N-heterocyclic carbene (NHC) catalysts could also be investigated for asymmetric transformations involving this compound. rsc.org

A significant challenge in this area is the potential for the chloromethyl group to interfere with or be consumed by the catalytic system. Therefore, research into protecting group strategies or the development of catalysts that are tolerant of such reactive functionalities will be crucial. The creation of a toolbox of chiral derivatives of this compound would significantly broaden its applicability in asymmetric catalysis and the synthesis of stereochemically defined materials.

| Research Focus | Potential Catalytic System | Key Challenge |

| Asymmetric alkylation of precursors | Copper-chiral diphosphine ligands | Catalyst tolerance to the chloromethyl group |

| Asymmetric functionalization of the methanamine group | Chiral N-heterocyclic carbenes | Control of regioselectivity and stereoselectivity |

| Kinetic resolution of racemic derivatives | Enantioselective enzymatic or metal-catalyzed reactions | Development of highly selective catalysts |

Exploration of Catalytic Applications Beyond Direct Synthesis

The pyridine nitrogen and the methanamine group in this compound make it an excellent scaffold for the synthesis of bidentate and pincer-type ligands. While its use in synthesizing ligands for specific reactions is established, its potential in a broader range of catalytic applications remains largely unexplored. Future research should venture beyond its role as a mere synthetic intermediate and investigate the catalytic activity of its metal complexes in various organic transformations. alfachemic.comacs.orgnih.gov

Pyridine-based ligands are known to be effective in a multitude of catalytic reactions, including hydrogenation, hydroformylation, and hydroamination. alfachemic.com Metal complexes of ligands derived from this compound could be screened for activity in these and other important industrial processes. For example, palladium complexes of such ligands could be investigated as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov

Furthermore, the bifunctional nature of the molecule, with a Lewis basic pyridine ring and a potentially reactive chloromethyl group, could be exploited in cooperative catalysis. The pyridine moiety could activate a substrate while the chloromethyl group, possibly after modification, could act as a secondary binding site or a reactive center. This dual functionality could lead to the development of novel catalysts with unique reactivity and selectivity.

| Catalytic Application | Potential Metal Center | Rationale |

| Hydrogenation | Rhenium, Iron | Pyridine ligands are known to be effective in hydrogenation reactions. alfachemic.com |

| Hydroformylation | Rhodium | Rhodium complexes with pyridine ligands are known to catalyze hydroformylation. alfachemic.com |

| Cross-Coupling Reactions | Palladium | Palladium complexes with pyridine ligands are efficient precatalysts for Suzuki-Miyaura and Heck reactions. acs.orgnih.gov |

| Cooperative Catalysis | Various | The bifunctional nature of the molecule allows for simultaneous activation of multiple species. |

Integration into Advanced Material Science Architectures

The incorporation of functional organic molecules into polymeric and solid-state materials is a rapidly growing field of research. The reactive chloromethyl group of this compound provides a convenient handle for its covalent attachment to polymer backbones or inorganic surfaces. This opens up a plethora of possibilities for creating advanced materials with tailored properties.

Furthermore, the compound could be used to functionalize surfaces of materials like silica (B1680970) or graphene oxide. Such functionalized materials could find use as heterogeneous catalysts, sensors, or in chromatographic separations. The ability to create well-defined surface structures with specific chemical functionalities is a key goal in materials science, and this compound could serve as a valuable tool in this endeavor.

| Material Type | Potential Application | Key Feature |

| Pyridine-functionalized polymers | Metal-ion sequestration, catalysis | High density of metal-binding sites, recyclability. researchgate.netmdpi.com |

| Surface-modified inorganic materials | Heterogeneous catalysis, sensors | Covalent attachment for enhanced stability, tailored surface chemistry. |

| Self-assembling block copolymers | Nanopatterning, drug delivery | Control over morphology and functionality of self-assembled structures. acs.org |

Bio-inspired Chemical Transformations Utilizing the Compound

Nature provides a rich source of inspiration for the design of new catalysts and chemical systems. The pyridine moiety is a common structural motif in biological systems, found in coenzymes like NAD and in the active sites of various metalloenzymes. nih.gov This has spurred research into bio-inspired catalysts that mimic the function of these natural systems. mdpi.comacs.org

Ligands derived from this compound could be used to create synthetic mimics of metalloenzyme active sites. For example, iron and copper complexes of these ligands could be investigated for their ability to catalyze oxidation reactions, mimicking the activity of enzymes like cytochrome P450 and copper-containing oxygenases. mdpi.com The tunability of the ligand structure would allow for the systematic investigation of structure-activity relationships, providing insights into the mechanisms of biological catalysis.

Another avenue of research lies in the development of catalysts for artificial photosynthesis, particularly for water oxidation. Ruthenium complexes with pyridine-containing ligands have shown promise in this area. mdpi.com The design and synthesis of novel ruthenium complexes incorporating ligands derived from this compound could lead to more efficient and robust water oxidation catalysts.

| Bio-inspired Application | Target Enzyme/Process | Rationale |

| Catalytic Oxidation | Cytochrome P450, Copper Oxygenases | Pyridine-containing ligands can mimic the coordination environment of metal centers in these enzymes. mdpi.com |

| Water Oxidation | Photosystem II | Ruthenium complexes with pyridine ligands are known to be active in water oxidation. mdpi.com |

| Enzyme Mimics | Various Metalloenzymes | The versatile coordination chemistry of the derived ligands allows for the creation of a wide range of synthetic active site analogues. acs.org |

Expanding the Scope of Green Chemical Synthesis Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important. Future research on this compound should focus on developing more sustainable and environmentally friendly synthetic methods for its production and utilization.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.govacs.org The development of microwave-assisted protocols for the synthesis of this compound and its derivatives would be a significant step towards a greener production process.

Another key aspect of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov Research into the use of solid-supported catalysts for the synthesis of functionalized pyridines is an active area. researchgate.net Developing heterogeneous catalytic systems for the production of this compound would not only improve the sustainability of the process but also facilitate its scale-up for industrial applications. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would further enhance the environmental credentials of synthetic routes involving this compound. rsc.org

| Green Chemistry Approach | Potential Benefit | Research Focus |

| Microwave-assisted synthesis | Reduced reaction times, higher yields, less solvent. nih.govacs.org | Optimization of microwave parameters for key synthetic steps. |

| Heterogeneous catalysis | Catalyst recyclability, simplified product purification. nih.gov | Development of stable and active solid-supported catalysts. |

| Use of green solvents | Reduced environmental impact, improved safety. rsc.org | Exploration of aqueous or solvent-free reaction conditions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-(Chloromethyl)pyridin-2-yl)methanamine, and how can purity be ensured?

- Methodology : A reported synthesis involves reacting bis(chloromethyl)pyridine with sodium bicarbonate and bis(picolylamine) in acetonitrile at 50°C for 2 hours, followed by 18 hours at room temperature. Purification is achieved via Schlenk chromatography using a gradient of dichloromethane and methanol (9:1 to 4:1 v/v). The product is isolated as a pale-yellow oil with >90% purity .

- Key Challenges : Side reactions due to the reactivity of the chloromethyl group require controlled temperature and anhydrous conditions. Monitoring via TLC or LC-MS is critical to confirm intermediate formation.

Q. How can researchers structurally characterize this compound and confirm its identity?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic signals, such as the chloromethyl group (~4.5 ppm for , ~45 ppm for ) and pyridine ring protons (6.5–8.5 ppm for ) .

- HRMS : Use high-resolution mass spectrometry to confirm the molecular ion peak (e.g., exact mass for : 155.0375 Da) .

- InChIKey : Cross-reference with databases (e.g., PubChem) for standardized identifiers like

UHBJAIFMVXOVQT-UHFFFAOYSA-N.

Advanced Research Questions

Q. What catalytic or coordination chemistry applications exist for derivatives of this compound?

- Methodology : The compound’s primary amine and chloromethyl groups enable its use in ligand design. For example, it can be functionalized with triazole or pyridyl groups to create polydentate ligands for transition-metal catalysts (e.g., Cu, Ru). These ligands enhance catalytic efficiency in atom-transfer radical addition (ATRA) reactions .

- Experimental Design :

- Ligand Synthesis : React with sodium azide and alkynes via click chemistry to introduce triazole moieties.

- Catalytic Testing : Evaluate metal-ligand complexes in model reactions (e.g., styrene polymerization) using UV-Vis spectroscopy to monitor activity.

Q. How do structural modifications of this compound impact its bioactivity in medicinal chemistry?

- Methodology : Replace the chloromethyl group with trifluoromethyl or ethyl linkers to study effects on receptor binding. For example:

- Case Study : Substituting the chloromethyl group with a trifluoromethyl group in related compounds increased μ-opioid receptor (MOR) binding affinity by 3-fold, as shown in radioligand displacement assays .

- Data Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to correlate substituent steric/electronic properties with binding poses in receptor pockets.

Q. What analytical strategies resolve contradictions in stability data for this compound under varying conditions?

- Methodology :